

# An In-depth Technical Guide to 3-(Benzylsulfamoyl)benzoic Acid

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## Compound of Interest

Compound Name: 3-Benzylsulfamoyl-benzoic acid

Cat. No.: B1331076

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Disclaimer: 3-(Benzylsulfamoyl)benzoic acid is a specific chemical structure for which a dedicated CAS number and extensive published experimental data are not readily available in common chemical databases. The following guide has been constructed based on established chemical principles and data from structurally related analogs, primarily 3-(Phenylsulfamoyl)benzoic acid and 3-Sulfamoylbenzoic acid. The provided protocols are illustrative and should be adapted and optimized under appropriate laboratory settings.

## Compound Identification and Structure

3-(Benzylsulfamoyl)benzoic acid is an aromatic carboxylic acid containing a benzyl-substituted sulfonamide group at the meta position. This structure combines the features of benzoic acid, a common scaffold in medicinal chemistry, with a sulfonamide linkage, a well-known pharmacophore.

IUPAC Name: 3-[(Benzylamino)sulfonyl]benzoic acid

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Structure:

## Physicochemical Properties

Quantitative experimental data for 3-(Benzylsulfamoyl)benzoic acid is scarce. The following table summarizes key computed properties and experimental data from close structural analogs for comparison.

Property	Value (3-(Benzylsulfamoyl)benzoic acid)	Analog Compound & Value	Citation
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NO <sub>4</sub> S	3-(Phenylsulfamoyl)benzoic acid: C <sub>13</sub> H <sub>11</sub> NO <sub>4</sub> S	<a href="#">[1]</a>
Molecular Weight	291.31 g/mol	3-(Phenylsulfamoyl)benzoic acid: 277.30 g/mol	<a href="#">[1]</a>
CAS Number	Not Assigned	(Phenylsulfamoyl)benzoic acid: 1576-45-0	<a href="#">[1]</a>
3-Sulfamoylbenzoic acid: 636-76-0	<a href="#">[2]</a> <a href="#">[3]</a>		
XLogP3 (Predicted)	~2.5-3.0	3-(Phenylsulfamoyl)benzoic acid: 2.1	<a href="#">[1]</a>
Hydrogen Bond Donors	2	3-(Phenylsulfamoyl)benzoic acid: 2	<a href="#">[1]</a>
Hydrogen Bond Acceptors	5	3-(Phenylsulfamoyl)benzoic acid: 5	<a href="#">[1]</a>
Appearance	White to off-white solid (Predicted)	3-Sulfamoylbenzoic acid: White crystal or crystalline powder	<a href="#">[4]</a>
Solubility	Slightly soluble in water; soluble in organic solvents like	3-Sulfamoylbenzoic acid: Soluble in water and some organic solvents	<a href="#">[4]</a>

ethanol, acetone  
(Predicted)

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## Potential Biological Activity and Applications

While this specific molecule is not extensively studied, the sulfonamide class of compounds is known for a vast range of pharmacological activities.<sup>[5][6]</sup> N-benzylsulfonamide derivatives, in particular, have been investigated for several therapeutic applications.

- **Antimicrobial Activity:** Many sulfonamide derivatives exhibit antibacterial and antifungal properties.<sup>[5][6][7]</sup> They often act by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in microorganisms.
- **Anti-inflammatory Properties:** Certain benzenesulfonamide derivatives have shown potent anti-inflammatory effects.<sup>[7]</sup>
- **Antihyperlipidemic Activity:** Studies on N-benzylsulfamates and benzylsulfonamides have demonstrated their ability to lower serum cholesterol and triglyceride levels in animal models.<sup>[8]</sup>
- **Carbonic Anhydrase Inhibition:** The sulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase inhibitors, which have applications as diuretics and for treating glaucoma.<sup>[9]</sup>

Given these precedents, 3-(Benzylsulfamoyl)benzoic acid serves as a valuable scaffold for medicinal chemists to synthesize and screen for novel therapeutic agents.

## Experimental Protocols

The following are detailed, plausible methodologies for the synthesis and characterization of 3-(Benzylsulfamoyl)benzoic acid.

The most direct synthesis route involves the reaction of 3-(Chlorosulfonyl)benzoic acid with benzylamine. This is a standard nucleophilic acyl substitution reaction at the sulfonyl chloride group.

Reaction Scheme:  $\text{C}_6\text{H}_4(\text{COOH})(\text{SO}_2\text{Cl}) + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{COOH})(\text{SO}_2\text{NHCH}_2\text{C}_6\text{H}_5) + \text{HCl}$

#### Materials and Equipment:

- 3-(Chlorosulfonyl)benzoic acid
- Benzylamine
- Pyridine or Triethylamine (as an HCl scavenger)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
- Rotary evaporator
- Filtration apparatus (Büchner funnel)
- Standard laboratory glassware

#### Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(Chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Cool the flask to 0 °C in an ice bath.
- Addition of Reagents: To the stirred solution, add pyridine or triethylamine (1.1 equivalents). Subsequently, add benzylamine (1 equivalent) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

- Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up:
  - Once the reaction is complete, dilute the mixture with additional DCM.
  - Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and pyridine), water, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure 3-(Benzylsulfamoyl)benzoic acid.[10]
- Characterization: Confirm the structure and purity of the final product using techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR spectroscopy, and Mass Spectrometry. Determine the melting point.

This protocol outlines a general method to screen the synthesized compound for its Minimum Inhibitory Concentration (MIC) against bacterial strains.

#### Materials and Equipment:

- Synthesized 3-(Benzylsulfamoyl)benzoic acid
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Dimethyl sulfoxide (DMSO)
- Incubator (37 °C)

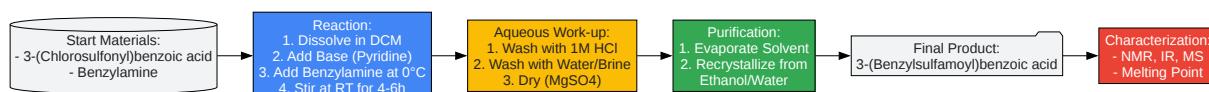
- Spectrophotometer or microplate reader

#### Procedure:

- Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., at 10 mg/mL).
- Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately  $5 \times 10^5$  colony-forming units (CFU/mL).
- Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of desired concentrations (e.g., from 256  $\mu$ g/mL to 0.5  $\mu$ g/mL).
- Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

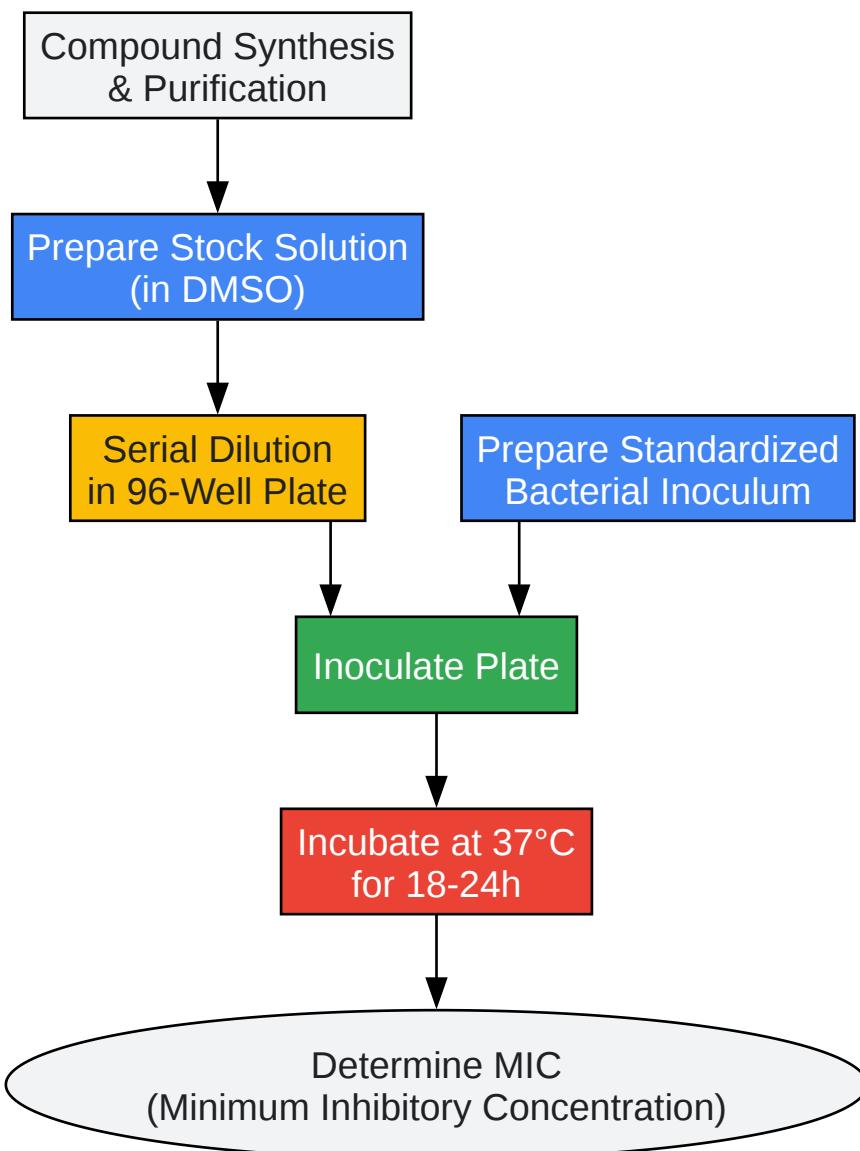
## Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and evaluation of 3-(Benzylsulfamoyl)benzoic acid.



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Caption: Proposed workflow for the synthesis and purification of the title compound.



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Caption: General workflow for in vitro antimicrobial screening (MIC assay).

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